2-Chloroethyl trichloroacetate
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Overview
Description
2-Chloroethyl trichloroacetate is an organic compound with the molecular formula C₄H₄Cl₄O₂ and a molecular weight of 225.885 g/mol . It is also known by its IUPAC name, ethanol, 2-chloro, trichloroacetate . This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.
Major Products Formed
Trichloroacetic Acid: Formed during hydrolysis reactions.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
2-Chloroethyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetate group into molecules.
Biology: Employed in biochemical studies to investigate the effects of trichloroacetate derivatives on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a 2-chloroethyl group.
Trichloroacetic Acid: The parent acid from which 2-chloroethyl trichloroacetate is derived.
(2-Chloroethyl)trimethylammonium chloride: Another compound with a 2-chloroethyl group but different functional groups.
Uniqueness
This compound is unique due to its combination of a trichloroacetate ester and a 2-chloroethyl group, which imparts specific reactivity and properties that are distinct from its similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
CAS No. |
4974-21-4 |
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Molecular Formula |
C4H4Cl4O2 |
Molecular Weight |
225.9 g/mol |
IUPAC Name |
2-chloroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |
InChI Key |
LZAFIYKPGDSKLN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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